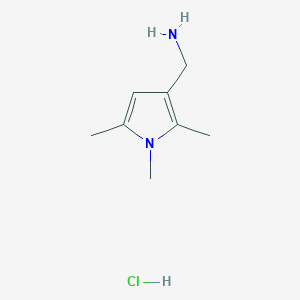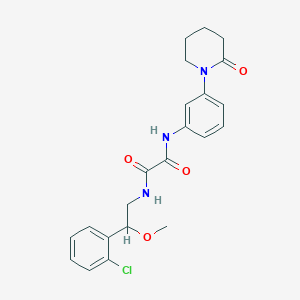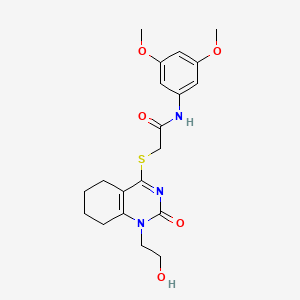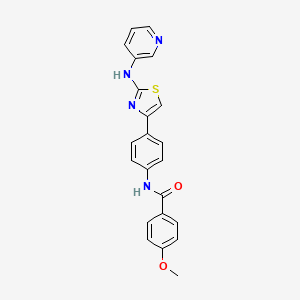![molecular formula C9H11Cl2N3S B2514920 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea CAS No. 1152549-09-1](/img/structure/B2514920.png)
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea, also known as 3-ADTU, is a compound of great interest in the field of organic chemistry. It is a synthetic organic compound that has been used in a variety of scientific and research applications. It is a colorless solid that is soluble in water and has a melting point of 164-167 °C. 3-ADTU is a versatile compound that has been used in a range of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Synthesis and Structural Characterization
Recent studies have focused on the synthesis and structural analysis of thiourea derivatives. These compounds have been characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography, revealing their potential for diverse applications in materials science and pharmaceutical research. For example, the synthesis of new bioactive Cu(I) thiourea derivatives has been reported, showcasing their structural properties and interactions with DNA, suggesting their potential in drug design and molecular biology (Hussain et al., 2020).
Molecular Docking and Biological Activity
Several studies have utilized molecular docking to explore the biological activity of thiourea derivatives. This approach helps in understanding the interaction between these compounds and specific proteins, offering insights into their potential therapeutic applications. For instance, thiourea compounds have been evaluated for their antioxidant activities and screened against various bacterial strains, revealing some promising results that could be beneficial in developing new antimicrobial agents (Hussain et al., 2020).
Antimicrobial Studies
The antimicrobial properties of thiourea derivatives have been a significant focus of recent research. Studies have shown that these compounds exhibit varying degrees of antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents. For example, the synthesis and characterization of a series of N,N′-disubstituted thiourea, 2-amino thiazole, and imidazole-2-thione derivatives revealed their antibacterial activities against multiple bacterial strains, including Gram-positive and negative bacteria (Kalhor, Salehifar, & Nikokar, 2014).
Catalytic and Synthetic Applications
Thiourea derivatives have also found applications in catalysis, demonstrating their utility in promoting various asymmetric reactions. These reactions are crucial for synthesizing chiral compounds, which are important in pharmaceuticals and agrochemicals. The development of chiral thiourea catalysts has enabled efficient and enantioselective nucleophilic reactions, opening new avenues for the synthesis of densely functionalized compounds with high enantioselectivity (Takemoto, 2010).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H312, H315, H319, H332, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-amino-3-[2-(2,4-dichlorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHIWQSPISAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)



![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)
